molecular formula C14H17N7O2S B3003846 1,2-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide CAS No. 2034416-29-8

1,2-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide

Cat. No. B3003846
M. Wt: 347.4
InChI Key: ACUSXZJYTLBCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H17N7O2S and its molecular weight is 347.4. The purity is usually 95%.
BenchChem offers high-quality 1,2-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 1H-imidazole-4-sulfonyl chloride with 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine in the presence of a base to form the intermediate product. The intermediate product is then reacted with 1,2-dimethylamine to yield the final product.

Starting Materials
1H-imidazole-4-sulfonyl chloride, 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine, 1,2-dimethylamine

Reaction
Step 1: 1H-imidazole-4-sulfonyl chloride is dissolved in a suitable solvent and a base such as triethylamine is added to the solution., Step 2: 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine is added dropwise to the reaction mixture and the reaction is stirred for a few hours at room temperature., Step 3: The intermediate product is isolated by filtration and washed with a suitable solvent., Step 4: The intermediate product is dissolved in a suitable solvent and 1,2-dimethylamine is added to the solution., Step 5: The reaction mixture is stirred for a few hours at room temperature and the final product is isolated by filtration and washed with a suitable solvent.

properties

IUPAC Name

1,2-dimethyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O2S/c1-11-18-14(10-20(11)2)24(22,23)17-6-8-21-7-3-12(19-21)13-9-15-4-5-16-13/h3-5,7,9-10,17H,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUSXZJYTLBCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide

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